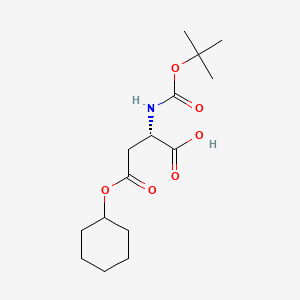

Boc-Asp(OcHx)-OH

Overview

Description

Boc-L-aspartic acid 4-cyclohexyl ester: is a derivative of aspartic acid, where the amino group is protected by a tert-butyloxycarbonyl (Boc) group, and the carboxyl group is esterified with cyclohexanol. This compound is commonly used in peptide synthesis as a protected amino acid derivative.

Preparation Methods

Synthetic Routes and Reaction Conditions:

Protection of Aspartic Acid: The amino group of aspartic acid is protected by reacting it with tert-butyl chloroformate in the presence of a base such as triethylamine. This forms the tert-butyloxycarbonyl (Boc) protected aspartic acid.

Esterification: The carboxyl group of the Boc-protected aspartic acid is then esterified with cyclohexanol using a coupling reagent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods: The industrial production of Boc-L-aspartic acid 4-cyclohexyl ester follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

Deprotection: The Boc group can be removed by treatment with strong acids such as trifluoroacetic acid (TFA) or hydrogen fluoride (HF), yielding the free amino group.

Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the free carboxyl group.

Common Reagents and Conditions:

Deprotection: Trifluoroacetic acid (TFA), hydrogen fluoride (HF)

Hydrolysis: Hydrochloric acid (HCl), sodium hydroxide (NaOH)

Major Products Formed:

Deprotection: Aspartic acid with a free amino group

Hydrolysis: Aspartic acid with a free carboxyl group

Scientific Research Applications

Chemistry: Boc-L-aspartic acid 4-cyclohexyl ester is widely used in solid-phase peptide synthesis (SPPS) as a protected amino acid derivative. It allows for the stepwise assembly of peptides with minimal side reactions.

Biology: In biological research, this compound is used to synthesize peptides and proteins for studying enzyme-substrate interactions, protein-protein interactions, and receptor-ligand binding.

Medicine: In medicinal chemistry, Boc-L-aspartic acid 4-cyclohexyl ester is used to develop peptide-based drugs and therapeutic agents. It is also used in the synthesis of peptide vaccines and diagnostic tools.

Industry: In the pharmaceutical industry, this compound is used in the large-scale synthesis of peptide drugs and active pharmaceutical ingredients (APIs).

Mechanism of Action

The mechanism of action of Boc-L-aspartic acid 4-cyclohexyl ester primarily involves its role as a protected amino acid derivative in peptide synthesis. The Boc group protects the amino group from unwanted reactions during peptide assembly. Upon completion of the synthesis, the Boc group is removed to yield the free amino group, allowing the peptide to fold and function properly.

Comparison with Similar Compounds

- Boc-L-aspartic acid 4-methyl ester

- Boc-L-aspartic acid 4-ethyl ester

- Boc-L-aspartic acid 4-isopropyl ester

Comparison:

- Boc-L-aspartic acid 4-cyclohexyl ester is unique due to the presence of the cyclohexyl group, which provides steric hindrance and affects the hydrophobicity of the compound. This can influence the folding and stability of the synthesized peptides.

- Boc-L-aspartic acid 4-methyl ester and Boc-L-aspartic acid 4-ethyl ester have smaller alkyl groups, resulting in less steric hindrance and different hydrophobic properties.

- Boc-L-aspartic acid 4-isopropyl ester has a branched alkyl group, which provides moderate steric hindrance and hydrophobicity compared to the cyclohexyl group.

Properties

IUPAC Name |

(2S)-4-cyclohexyloxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H25NO6/c1-15(2,3)22-14(20)16-11(13(18)19)9-12(17)21-10-7-5-4-6-8-10/h10-11H,4-9H2,1-3H3,(H,16,20)(H,18,19)/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLPQIWFEEKQBBN-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC(=O)OC1CCCCC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC(=O)OC1CCCCC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H25NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

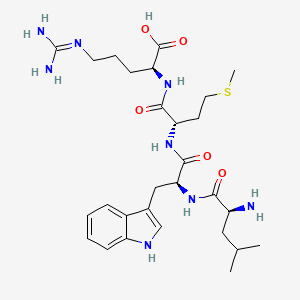

Q1: What is the role of Boc-Asp(OcHex)-OH in the synthesis of tuna galanin?

A1: Boc-Asp(OcHex)-OH serves as a protected form of aspartic acid (Asp) during solid-phase peptide synthesis []. The "Boc" group acts as a temporary protecting group for the amino terminus, preventing unwanted reactions. The "OcHex" group protects the side chain carboxyl group of aspartic acid, ensuring that only the desired peptide bond formation occurs during synthesis. These protecting groups are removed later to yield the final tuna galanin peptide.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

amino}acetic acid](/img/structure/B1336463.png)

![2-[(3,4-Dimethylphenyl)hydrazinylidene]-3-methoxyimino-1-(4-phenylphenyl)propan-1-one](/img/structure/B1336470.png)

![4-ethyl-2-methyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B1336473.png)

![2-[Carboxylatomethyl-(4-methylphenyl)sulfonyl-amino]acetate](/img/structure/B1336488.png)